molecular formula C8H19N3O B1231729 1-[3-(Dimethylamino)propyl]-3-ethylurea CAS No. 32897-26-0

1-[3-(Dimethylamino)propyl]-3-ethylurea

Cat. No. B1231729
CAS RN: 32897-26-0
M. Wt: 173.26 g/mol
InChI Key: NGJUYARYEXGDNN-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-ethylurea, hereafter referred to as EDU, is a derivative of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), a reagent commonly used in bioconjugation and peptide synthesis. Both EDC and EDU are achiral and active in aqueous solutions, making them suitable for studies involving evolving secondary structural changes via circular dichroism. This work emphasizes the significance of EDU in circular dichroism (CD) measurements, demonstrating its potential to erroneously indicate structural changes due to its absorption profile at low wavelengths (190−220 nm) (Kubilius, 2018).

Synthesis Analysis

The synthesis of EDU involves the reaction of EDC with water or other nucleophiles, producing EDU as a byproduct. EDC acts as a linking reagent for condensation reactions between amines and carboxylic acid groups, typically in aqueous media. The ubiquity of EDC in bioconjugation underscores the relevance of understanding EDU's synthesis and its implications for biochemical studies.

Molecular Structure Analysis

Structural data from related compounds suggest intramolecular coordination in similar chemical entities. For instance, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes show intramolecular coordination of the dimethylamino group to titanium, indicative of the complex structural dynamics EDU might exhibit due to its dimethylamino group (Flores, Chien, & Rausch, 1996).

Scientific Research Applications

Bioconjugation in Medical Research

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations are extensively used in medical research, particularly for preparing peptide variants and small proteins. These bioconjugations are more efficient at high concentrations of amine nucleophile. A systematic investigation has identified new side products and conditions that affect product formation in bioconjugation reactions (Totaro et al., 2016).

Impact on Circular Dichroism Studies

EDC and its urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are significant in circular dichroism studies for observing secondary structural changes. However, EDU can interfere with spectropolarimetric measurements, potentially leading to false indications of structural changes, especially in the α-helical character of peptides (Kubilius & Tu, 2017).

Pharmacological Research

In pharmacological research, derivatives of 1-[3-(Dimethylamino)propyl]-3-ethylurea have been identified as nonpeptidic agonists for the urotensin-II receptor, with potential as pharmacological tools and drug leads. These compounds demonstrate high selectivity and efficacy in receptor activation (Croston et al., 2002).

Hydrolytic Stability in Polymer Chemistry

In polymer chemistry, the hydrolytic stability of compounds related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, like poly(2-(dimethylamino)ethyl methacrylate), has been studied. These studies provide insights into the stability of various compounds under different pH conditions, crucial for materials science and polymer chemistry applications (Wetering et al., 1998).

Role in Enzymatic Functions

This compound has been used to study the modification of enzymes, such as the H+-translocating adenosinetriphosphatase complex in bacteria. It has been shown to inhibit ATPase activity and affect proton translocation, providing insights into the enzymatic functions and potential targets for antibiotics or other drugs (Lötscher et al., 1984).

Application in Receptor Dimerization Studies

1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDAC) has been utilized to study the dimerization of receptors in living cells, such as the epidermal growth factor receptor. This has implications for understanding transmembrane signalling processes and developing targeted therapies (Cochet et al., 1988).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

As “1-[3-(Dimethylamino)propyl]-3-ethylurea” is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome , future research could focus on exploring its potential uses in other medical applications.

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJUYARYEXGDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400678
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethylamino)propyl]-3-ethylurea

CAS RN

32897-26-0
Record name Edc urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDC UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
K Karumanchi, HR Vemulapati… - Organic Preparations …, 2023 - Taylor & Francis
1-Ethyl-3-(3’-dimethylaminopropyl) carbodiimide hydrochloride (1)(EDCÁHCl)(Figure 1) is a widely used reagent for such organic transformations as peptide coupling, amidation, …
Number of citations: 2 www.tandfonline.com
Y Inoue, K Nagasawa - Carbohydrate Research, 1982 - Elsevier
N-Acetylchondrosine was activated at pH 4.75 with excess 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to give an O-acylisourea that consists of equimolar amounts of …
Number of citations: 20 www.sciencedirect.com
A Dall'Ara, L Lima, D Cocchi, E Di Salle… - European journal of …, 1988 - Elsevier
Cabergoline 1-[(6-allylergolin-8β-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea is a recently developed ergot derivative with a long-lasting dopamine agonist action. We now …
Number of citations: 18 www.sciencedirect.com
F Jefferson, JC Ehlen, NS Williams… - …, 2014 - academic.oup.com
Although sleep disruptions that accompany stress reduce quality of life and deteriorate health, the mechanisms through which stress alters sleep remain obscure. Psychological stress …
Number of citations: 8 academic.oup.com
K Liu, S Zhang - ACS Medicinal Chemistry Letters, 2015 - ACS Publications
Carbazoles represent a family of tricyclic compounds that widely appeared in nature. Numerous studies have revealed a diverse array of bioactivity associated with this scaffold. In the …
Number of citations: 19 pubs.acs.org
S Liu, M Zhang, Z Lai, H Tian, Y Qiu… - ACS Applied Materials & …, 2022 - ACS Publications
To date, advanced chemical biology tools for chemoselective extraction of metabolites are limited. In this study, unique coral-like polymer particles were synthesized via high …
Number of citations: 6 pubs.acs.org
CA Marks, L Jalkanen, R Savolainen… - REPRODUCTION …, 2001 - academia.edu
Predation of wildlife by the introduced red fox (Vulpes vulpes) is considered a major threat to the conservation of a range of terrestrial wildlife species in Australia (Mansergh and Marks, …
Number of citations: 22 www.academia.edu
H Huang, T Kowalewski, EE Remsen… - Journal of the …, 1997 - ACS Publications
A novel method was developed to prepare shell-cross-linked knedel-like structures (SCK's), which are double-layered polymer nanospheres, in a convenient three-step procedure: (1) …
Number of citations: 298 pubs.acs.org
V Beghetto, L Agostinis, V Gatto, R Sole… - Sustainable Design and …, 2017 - Springer
This work reports a general outline on sustainable technologies for the stabilization of collagen and comparative study of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) versus 4-…
Number of citations: 3 link.springer.com
Z Sun, J You, L Xia, Y Suo - Chromatographia, 2009 - Springer
4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzoic acid (PIBA), a new amine-reactive fluorescent probe was synthesized and used as a pre-column derivatizing reagent for the …
Number of citations: 4 link.springer.com

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